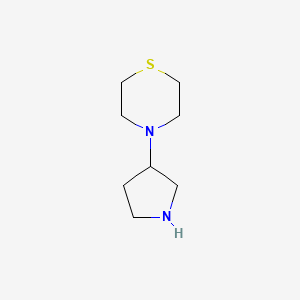

4-(Pyrrolidin-3-yl)thiomorpholine

Description

4-(Pyrrolidin-3-yl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) fused to a pyrrolidine moiety. Key derivatives include its 1,1-dioxide sulfone form (e.g., (R)- or (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, CAS 1015443-63-6), which enhances polarity and metabolic stability .

Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-free N-arylation reactions. For example, derivatives like 4-(4-nitrophenyl)thiomorpholine are prepared by reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile or 1-butanol .

Applications: Thiomorpholine derivatives are prominent in drug development, particularly as kinase inhibitors, antimycobacterial agents, and precursors for amide-coupling reactions. The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, while its oxidation to sulfoxides or sulfones introduces metabolically labile sites for controlled degradation .

Properties

Molecular Formula |

C8H16N2S |

|---|---|

Molecular Weight |

172.29 g/mol |

IUPAC Name |

4-pyrrolidin-3-ylthiomorpholine |

InChI |

InChI=1S/C8H16N2S/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 |

InChI Key |

GIWNFPVLTSATQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CCSCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 4-(Pyrrolidin-3-yl)thiomorpholine with key analogues:

Key Research Findings

A. Crystal Packing and Supramolecular Interactions

- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. This contrasts with its morpholine analogue, which lacks sulfur-mediated interactions and exhibits less efficient aromatic stacking .

- The thiomorpholine ring adopts a chair conformation , with the nitroaryl group in an axial position. This geometry optimizes steric and electronic interactions, influencing solubility and crystallinity .

B. Impact of Sulfur vs. Oxygen

- Replacing oxygen in morpholine with sulfur (to form thiomorpholine) increases lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration. However, sulfur’s susceptibility to oxidation necessitates stabilization via sulfone formation (1,1-dioxide derivatives) for prolonged activity .

- Sulfone derivatives (e.g., 1,1-dioxide) exhibit higher polarity and metabolic stability, making them preferable for renal-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.